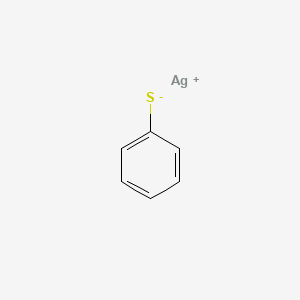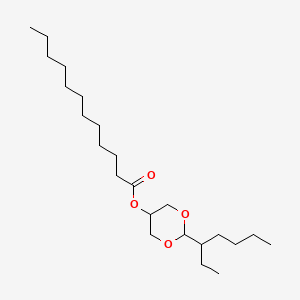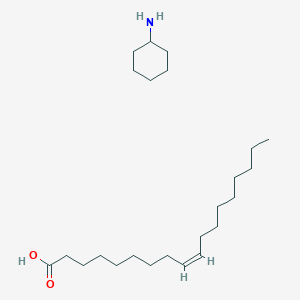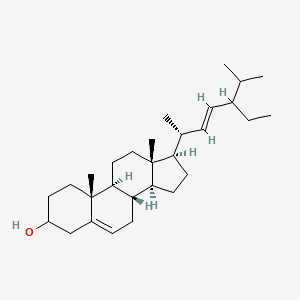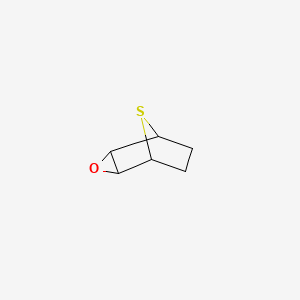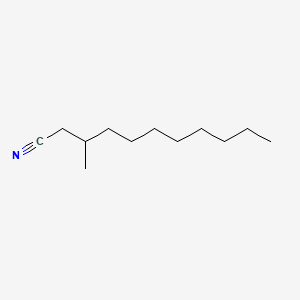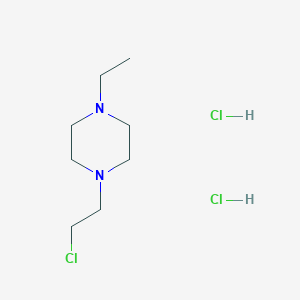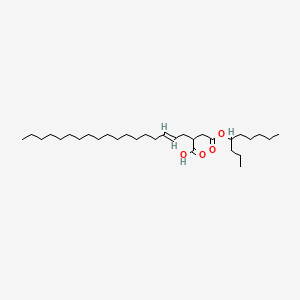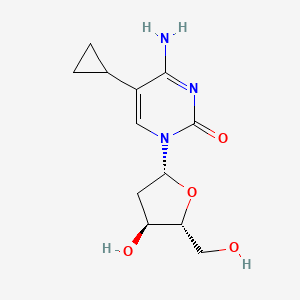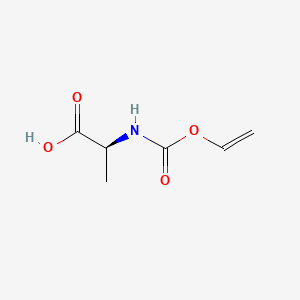
N-Vinyloxycarbonyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Vinyloxycarbonyl-L-alanine is a derivative of the amino acid L-alanine It is characterized by the presence of a vinyloxycarbonyl group attached to the nitrogen atom of the alanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Vinyloxycarbonyl-L-alanine can be synthesized through the reaction of L-alanine with vinyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction conditions and can be scaled up for large-scale production. The use of automated systems and in-line monitoring ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the vinyloxycarbonyl group is replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often occur in the presence of a base and an organic solvent.
Major Products Formed:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the reduced form of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Vinyloxycarbonyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules. It serves as a protecting group for the amino group in peptide synthesis.
Biology: Investigated for its potential role in modifying proteins and peptides to study their functions and interactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Vinyloxycarbonyl-L-alanine involves its ability to act as a protecting group for the amino group in peptides. By temporarily blocking the amino group, it prevents unwanted side reactions during peptide synthesis. The vinyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other molecules.
Molecular Targets and Pathways: this compound primarily targets the amino groups in peptides and proteins. It interacts with these groups through covalent bonding, forming stable intermediates that can be manipulated during synthetic processes.
Comparison with Similar Compounds
N-Carbobenzyloxy-L-alanine: Another protecting group used in peptide synthesis, but it requires harsher conditions for removal.
N-Tert-butoxycarbonyl-L-alanine: Commonly used in peptide synthesis, but it is less stable under acidic conditions compared to N-Vinyloxycarbonyl-L-alanine.
N-Fluorenylmethoxycarbonyl-L-alanine: Widely used in solid-phase peptide synthesis, but it is more expensive and requires specific reagents for removal.
Uniqueness: this compound is unique due to its mild deprotection conditions and stability under various reaction conditions. This makes it a versatile and valuable compound in synthetic chemistry, particularly in the field of peptide synthesis.
Properties
CAS No. |
44980-51-0 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S)-2-(ethenoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C6H9NO4/c1-3-11-6(10)7-4(2)5(8)9/h3-4H,1H2,2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
InChI Key |
TZJSRVJKJPOOQV-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OC=C |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


